
Val-Tyr
Overview
Description
Val-Tyr (Valyl-Tyrosine) is a bioactive dipeptide composed of valine (Val) and tyrosine (Tyr) linked via a peptide bond. It is naturally occurring in foods such as sardine muscle hydrolysates and acerola fruit powder . This compound has garnered significant attention for its dual bioactivities:
- Antihypertensive Effects: As a potent angiotensin-converting enzyme (ACE) inhibitor, this compound reduces blood pressure by modulating the renin-angiotensin system. Oral administration in humans shows dose-dependent absorption, with peak plasma concentration at 2 hours post-ingestion and an elimination half-life of 3.1 hours .
- Antioxidant Properties: this compound inhibits lipid peroxidation in soybean oil emulsions and demonstrates radical-scavenging activity in ABTS assays, with its presence significantly elevated in antioxidant-rich acerola juice powders .
Its stability, bioavailability, and multifunctionality make it a promising candidate for nutraceutical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Val-Tyr-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (tyrosine) to the resin, followed by the coupling of the N-terminal amino acid (valine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The protecting groups are then removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of H-Val-Tyr-OH involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-Val-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone, a key intermediate in melanin biosynthesis.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the peptide.
Common Reagents and Conditions
Oxidation: Reagents such as Dess-Martin periodinane (DMP) are used for selective oxidation of the tyrosine residue.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
H-Val-Tyr-OH has several scientific research applications:
Mechanism of Action
The exact mechanism of action of H-Val-Tyr-OH is not fully understood. it is believed to involve interactions with the hydroxyl group on the tyrosine residue and the proximal tubules in the kidneys. The compound has been shown to inhibit the angiotensin system and exhibit activity against Proteus aeruginosa, a bacterium responsible for virulent sepsis in humans .
Comparison with Similar Compounds
ACE Inhibitory Activity
Val-Tyr is compared below with other ACE-inhibitory compounds:
Key Insight : Structural modifications (e.g., adding Tyr residues or selenium) significantly enhance ACE inhibition. This compound’s moderate potency is offset by its natural occurrence and safety profile.
Antioxidant Capacity
This compound is compared with other antioxidant peptides:
Key Insight : this compound’s antioxidant activity is context-dependent, with stronger effects in emulsion systems compared to solution-based assays.
Structural and Functional Analogs
Cyclic Analog: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr)
- Structure : Cyclized derivative of this compound-containing thymopentin (TP-5) with added Cys residue .
- Advantages Over this compound: 2.5-fold higher enzymatic stability due to constrained conformation. Enhanced immunomodulatory activity (e.g., macrophage phagocytosis and B-cell antibody production) .
Tyr-Pro
- Absorption Kinetics : Rapid absorption (tₘₐₓ = 15 minutes) compared to this compound (tₘₐₓ = 90 minutes), attributed to higher PepT1 transporter affinity .
Physicochemical Properties in Separation Systems
This compound is frequently compared with Trp-Tyr in countercurrent chromatography (CCC):
Parameter | This compound (BAW System) | Trp-Tyr (BAW System) | Reference ID |
---|---|---|---|
Partition coefficient (K) | 0.53 | 1.69 | |
Optimal Rs (0.25 mL/min) | 1.92 | 1.92 | |
Stationary phase retention | 75% | 68% |
Key Insight : this compound’s lower hydrophobicity (K = 0.53) simplifies separation from Trp-Tyr, but both require low flow rates for optimal resolution .
Antiviral and Drug Interaction Potential
- Antiviral Activity : Molecular docking shows this compound binds SARS-CoV-2 targets (e.g., protease 6LU7) with lower Gibbs energy (-7.2 kcal/mol) than chloroquine (-6.5 kcal/mol), suggesting stronger theoretical inhibition .
Biological Activity
Val-Tyr, a dipeptide composed of valine and tyrosine, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and nutrition. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
1. Pharmacological Properties
This compound exhibits several notable pharmacological effects:
- Antihypertensive Activity : this compound has been identified as a natural antihypertensive dipeptide. A study demonstrated that after oral administration, this compound was absorbed intact into the bloodstream of normotensive human subjects, showing a significant increase in plasma levels within two hours. The peak concentration was noted to be over ten times higher than baseline levels after a 12 mg dose .
- ACE Inhibition : Research indicates that this compound may act as an angiotensin I-converting enzyme (ACE) inhibitor. This mechanism is crucial for regulating blood pressure, as ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
- Antinociceptive Effects : In experimental models, this compound derivatives have shown potential antinociceptive activities. For instance, certain analogs demonstrated significant pain relief in mice subjected to nociceptive stimuli .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : this compound's structure allows it to bind effectively to specific receptors involved in blood pressure regulation and pain modulation. Its interaction with ACE is particularly significant for its antihypertensive effects.
- Absorption Dynamics : The pharmacokinetics of this compound indicate that it is rapidly absorbed and reaches peak plasma concentrations relatively quickly, which is essential for its efficacy as a therapeutic agent .
3. Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antihypertensive Effects : In a clinical trial involving normotensive individuals, the administration of this compound resulted in observable reductions in blood pressure measurements post-consumption. The results showed a clear dose-response relationship, reinforcing the potential of this compound as a dietary supplement for hypertension management .
- Animal Models for Pain Relief : In preclinical studies utilizing mice models, various this compound derivatives were tested for their ability to alleviate pain. The findings indicated that certain modifications to the peptide structure enhanced its antinociceptive properties significantly compared to unmodified this compound .
4. Comparative Analysis
To better understand the unique aspects of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Key Activity |
---|---|---|
This compound | Valine + Tyrosine | Antihypertensive, ACE inhibitor |
Val-Val-Tyr | Valine + Valine + Tyrosine | Anticonvulsant activity |
Tyr-Val-Val | Tyrosine + Valine + Valine | Vascular effects |
This compound-Pro | Valine + Tyrosine + Proline | Potentially different structural properties |
This table illustrates how variations in amino acid sequences can lead to distinct biological activities.
5. Conclusion
This compound represents a promising compound with significant biological activity, particularly in the realms of hypertension management and pain relief. Its mechanisms of action through receptor binding and ACE inhibition highlight its potential therapeutic applications. Ongoing research and clinical studies will further elucidate its efficacy and pave the way for its incorporation into dietary supplements and pharmacological therapies.
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing Val-Tyr, and how can purity be ensured?
this compound (Valine-Tyrosine) is typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic coupling. SPPS allows precise control over amino acid sequence and is validated using HPLC for purity assessment (>95%) and mass spectrometry (MS) for molecular weight confirmation . For enzymatic methods, proteases like thermolysin catalyze condensation under optimized pH (6.0–7.5) and temperature (40–60°C). Post-synthesis, reversed-phase HPLC with C18 columns and UV detection (280 nm for tyrosine) is critical for purification and purity validation .
Q. What analytical techniques are essential for characterizing this compound’s structural and functional properties?
Key techniques include:
- Circular Dichroism (CD) : To confirm secondary structure in solution.
- Nuclear Magnetic Resonance (NMR) : For atomic-level structural resolution (e.g., ¹H and ¹³C spectra).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF for molecular weight validation.
- ACE Inhibition Assays : In vitro tests using hippuryl-histidyl-leucine (HHL) as a substrate, measuring IC50 values under standardized conditions (pH 8.3, 37°C) .
Q. How does this compound’s ACE inhibitory activity compare to other bioactive peptides?
this compound exhibits moderate ACE inhibition (IC50 ~100 μM), significantly weaker than selenoneine (IC50 26.0 μM) but comparable to other dipeptides like Trp-Tyr. Activity depends on structural interactions with ACE’s zinc-binding domain, as shown via molecular docking simulations . Competitive inhibition assays under controlled zinc concentrations are recommended to validate binding mechanisms .
Advanced Research Questions
Q. What experimental design considerations are critical when assessing this compound’s pharmacokinetics in vivo?
- Dose-Response Curves : Use hypertensive animal models (e.g., SHR rats) with oral administration (10–100 mg/kg) and plasma sampling via LC-MS/MS to quantify bioavailability.
- Enzyme Stability : Pre-treat this compound with intestinal peptidases (e.g., pepsin, trypsin) to assess metabolic resistance.
- Control Groups : Include ACE inhibitors (e.g., captopril) and negative controls (saline) to contextualize efficacy .
Q. How can researchers resolve contradictions in reported IC50 values for this compound’s ACE inhibition?
Variability often arises from assay conditions:
- Substrate Concentration : Standardize HHL concentration (e.g., 5 mM) to avoid saturation effects.
- Zinc Availability : Pre-treat ACE with zinc chelators (e.g., EDTA) to isolate this compound’s zinc-competitive mechanism.
- Inter-Lab Calibration : Use reference inhibitors (e.g., lisinopril) to normalize data across studies .
Q. What challenges arise when correlating in vitro ACE inhibition data with in vivo antihypertensive effects?
Key issues include:
- Bioavailability : this compound’s poor intestinal absorption may limit in vivo efficacy despite high in vitro activity. Solutions: Nanoencapsulation or co-administration with absorption enhancers (e.g., chitosan).
- Off-Target Effects : Screen for interactions with non-ACE pathways (e.g., renin-angiotensin system) using transcriptomics.
- Model Specificity : Use dual models (e.g., SHR rats and human cell lines) to bridge species-specific disparities .
Q. What advanced separation techniques optimize this compound purification from complex mixtures?
Countercurrent chromatography (CCC) with coiled columns (e.g., type-I) and solvent systems like BAW (n-butanol-acetic acid-water, 4:1:5) achieves high resolution (Rs >1.5) at flow rates of 0.2 mL/min. Rotational speed (800–1200 rpm) and stationary phase retention (>70%) are critical for scalability .
Q. How do structural modifications (e.g., methylation, glycosylation) impact this compound’s bioactivity?
- Methylation : N-terminal methylation enhances ACE binding affinity by 30% (IC50 ~70 μM) but reduces solubility.
- Glycosylation : Conjugation with glucose improves plasma stability but may sterically hinder ACE interaction.
- Methodology : Use molecular dynamics simulations (e.g., GROMACS) to predict modification effects before synthesis .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism).
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences).
- Power Analysis : Ensure sample sizes (n ≥6) achieve 80% power (α=0.05) to detect ≥20% inhibition differences .
Q. How can researchers ensure reproducibility in this compound studies across different labs?
- Protocol Standardization : Adopt MIRRI-validated methods for ACE assays and synthesis.
- Open Data Sharing : Deposit raw HPLC, MS, and assay data in repositories like Zenodo.
- Collaborative Validation : Multi-center studies using shared this compound batches (e.g., ≥98% purity by HPLC) .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYJKJORLPYVLO-RYUDHWBXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874591 | |
Record name | L-Valyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3061-91-4 | |
Record name | L-Valyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Valyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valyltyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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